molecular formula C4H5O- B12344243 (1E)-buta-1,3-dien-1-olate

(1E)-buta-1,3-dien-1-olate

Cat. No.: B12344243
M. Wt: 69.08 g/mol
InChI Key: LNDKRVOOYMEYTC-ONEGZZNKSA-M
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Description

(1E)-buta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and an enolate ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-buta-1,3-dien-1-olate typically involves the deprotonation of buta-1,3-diene using a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1E)-buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.

    Substitution: The enolate ion can act as a nucleophile in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.

Scientific Research Applications

(1E)-buta-1,3-dien-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving enolates.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (1E)-buta-1,3-dien-1-olate exerts its effects involves its ability to act as a nucleophile. The enolate ion can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is due to the delocalization of electrons in the conjugated diene system, which stabilizes the enolate ion.

Comparison with Similar Compounds

Similar Compounds

    Buta-1,3-diene: Lacks the enolate ion but shares the conjugated diene system.

    Acetone enolate: Similar enolate structure but with a different carbon skeleton.

    Cyclopentadienyl anion: Another conjugated system with nucleophilic properties.

Uniqueness

(1E)-buta-1,3-dien-1-olate is unique due to its combination of a conjugated diene system and an enolate ion. This gives it distinct reactivity compared to other similar compounds, making it valuable in various chemical reactions and applications.

Properties

Molecular Formula

C4H5O-

Molecular Weight

69.08 g/mol

IUPAC Name

(1E)-buta-1,3-dien-1-olate

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/p-1/b4-3+

InChI Key

LNDKRVOOYMEYTC-ONEGZZNKSA-M

Isomeric SMILES

C=C/C=C/[O-]

Canonical SMILES

C=CC=C[O-]

Origin of Product

United States

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